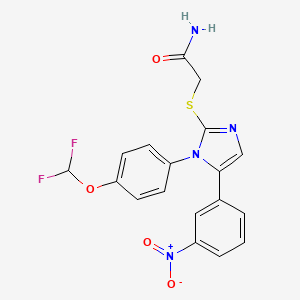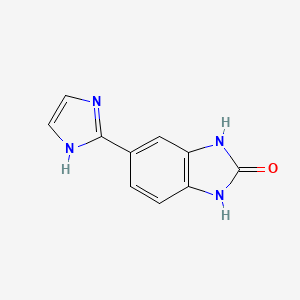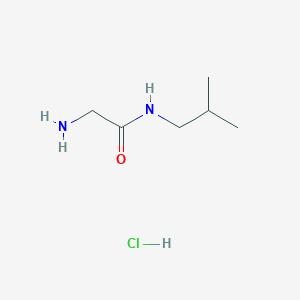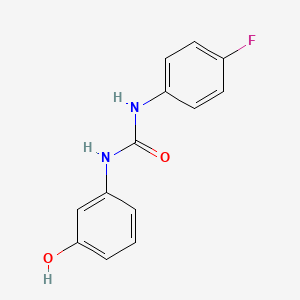
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea, also known as 4-FPHPU, is a small molecule that has been used for various scientific research applications. It is a fluorinated phenylurea compound that is known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition has been shown to have a wide range of effects on biochemical and physiological systems.
Aplicaciones Científicas De Investigación
Hydroxyl Group Characterization in Polymers
A notable application of 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is in the characterization of hydroxyl functional groups in polymers. Moghimi et al. (2013) described a method using 4-fluorophenyl isocyanate for in situ derivatization of hydroxyl groups, facilitating their quantification via 19F NMR spectroscopy. This approach offers advantages over traditional methods like titration, providing a quicker and more reliable measurement of hydroxyl content in various polymers, including poly(e-caprolactones) and polyester diols (Moghimi et al., 2013).
Molecular Imaging and Angiogenesis
In the field of molecular imaging, particularly regarding angiogenesis, the synthesis of fluorine-18 labeled diaryl ureas represents a significant application. These compounds, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been synthesized as potential PET biomarkers for visualizing angiogenic processes. Ilovich et al. (2008) successfully labeled a VEGFR-2/PDGFR dual inhibitor with fluorine-18, demonstrating the utility of urea subunits in the development of new imaging agents for cancer research and other diseases characterized by angiogenesis (Ilovich et al., 2008).
Neuropeptide Y5 Receptor Antagonists
In another research application, urea derivatives have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. Fotsch et al. (2001) identified and optimized 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a lead compound for NPY5 receptor inhibition, highlighting the structural adaptability of urea compounds in the development of novel therapeutic agents (Fotsch et al., 2001).
Catalytic and Sensing Applications
Urea derivatives also find applications in catalysis and sensing. For instance, Deng et al. (2017) reported the alkaline peroxidase-like activity of CuO nanoparticles using 3-(4-hydroxyphenyl)propionic acid as a substrate. This activity was modulated by ammonia, leading to the development of a sensing platform for the determination of urea and urease in various samples, demonstrating the potential of urea derivatives in environmental and biological sensing technologies (Deng et al., 2017).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h1-8,17H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASVXNNPMBRKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

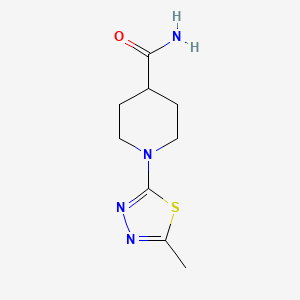
![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)
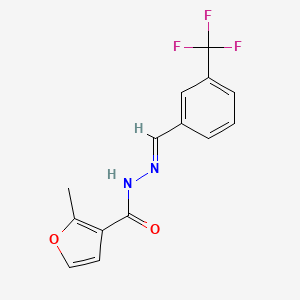

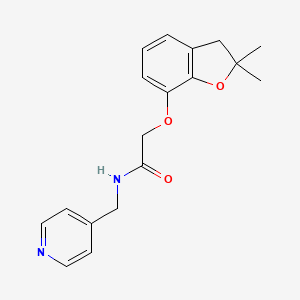
![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)
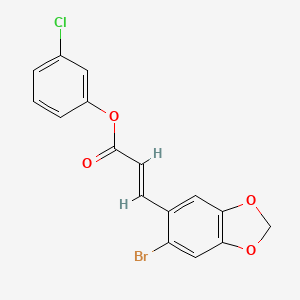
![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)
![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)
